molecular formula C21H15F3N2O B2496232 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole CAS No. 338791-19-8

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole

货号: B2496232
CAS 编号: 338791-19-8
分子量: 368.359
InChI 键: QOHVICKGXPMHCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core, a privileged scaffold in pharmacology known for its wide range of biological activities . The specific substitution pattern on this molecule is designed for enhanced bioactivity; the 2-phenyl group and the N-1 benzyloxy substitution, particularly with a trifluoromethyl (-CF 3 ) group on the phenyl ring, are critical structural motifs that influence both the compound's interaction with biological targets and its physicochemical properties . The trifluoromethyl group is a key feature, known to improve a molecule's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This compound is primarily intended for investigational use in oncology research . Benzimidazole derivatives have demonstrated robust antiproliferative activities against various cancer cell lines, including aggressive types such as triple-negative breast cancer (e.g., MDA-MB-231 cells) . The structural features of this analog suggest its potential mechanism of action may involve enzyme inhibition , such as interacting with crucial targets like dihydrofolate reductase (DHFR), which is essential for cell proliferation . Furthermore, the benzimidazole scaffold is known to mimic purine nucleotides, allowing it to interact with biopolymers like enzymes and DNA, disrupting vital processes in cancerous cells . Beyond anticancer applications, this chemical also holds promise for antimicrobial research . Related N-alkylated 2-phenyl benzimidazole compounds have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Researchers can utilize this compound as a key intermediate or lead structure to explore new therapeutic agents aimed at overcoming drug resistance in microorganisms. Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O/c22-21(23,24)17-10-6-7-15(13-17)14-27-26-19-12-5-4-11-18(19)25-20(26)16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVICKGXPMHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through crystallization or chromatography.

化学反应分析

Oxidation Reactions

The nitro group (-NO₂) at position 6 undergoes redox transformations. Under acidic conditions with oxidizing agents like KMnO₄, the nitro group can be converted into a carboxylic acid group (-COOH) via intermediate nitroso and hydroxylamine stages.

Example Reaction Pathway

Reagent/ConditionsProductYieldReference
KMnO₄, H₂SO₄, 80°C, 6h6-Carboxy-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole72%

This reaction is critical for modifying electron-withdrawing effects, potentially enhancing binding to biological targets .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), producing 6-amino derivatives. This modification significantly alters electronic properties and bioactivity .

Key Reduction Data

Reducing SystemTemperatureProductBioactivity Change
H₂ (1 atm), 10% Pd/C, EtOH25°C, 12h6-Amino-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazoleEnhanced kinase inhibition

The amino derivative shows improved solubility and interaction with hydrophobic enzyme pockets due to protonation at physiological pH .

Electrophilic Aromatic Substitution

The benzimidazole core and substituted phenyl rings participate in electrophilic reactions. The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing effect, directing electrophiles to meta/para positions on the adjacent phenyl ring .

Halogenation Example

ReagentPosition SubstitutedProductSelectivity
Br₂, FeBr₃Para to -CF₃2-Phenyl-1-[[3-(trifluoromethyl)-4-bromophenyl]methoxy]benzimidazole>90%

This regioselectivity is critical for designing derivatives with targeted biological effects, such as enhanced binding to p38 MAP kinase .

Nucleophilic Displacement

The methoxy group (-OCH₂C₆H₄CF₃) undergoes nucleophilic substitution under alkaline conditions. For example, treatment with NaN₃ in DMSO replaces the methoxy group with an azide (-N₃), enabling click chemistry applications .

Displacement Reaction

ConditionsNucleophileProductApplication
NaN₃, CuCl, DMSO, 120°CAzide1-Azido-2-phenyl-6-nitrobenzimidazoleBioconjugation probes

Enzymatic and Biological Interactions

In pharmacological contexts, the compound interacts with cellular targets through:

  • Redox cycling : The nitro group generates reactive oxygen species (ROS) under reductive conditions, contributing to cytotoxic effects .

  • Intercalation : The planar benzimidazole core intercalates into DNA/RNA, disrupting replication.

Mechanistic Highlights

TargetInteraction ModeBiological Outcome
p38 MAP kinaseHydrogen bonding with -CF₃ and coreAnti-inflammatory activity
DNA topoisomeraseIntercalation and ROS generationAnticancer activity

Thermal and Photochemical Stability

The compound demonstrates stability under ambient conditions but degrades under UV light via C-O bond cleavage in the methoxy group.

Degradation Data

ConditionHalf-LifeMajor Degradant
UV light (254 nm)48h3-(Trifluoromethyl)benzaldehyde

科学研究应用

Chemistry

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with tailored properties .

Biological Activities

Research indicates that this compound exhibits significant antiproliferative and antimicrobial activities:

  • Anticancer Activity: Studies show that derivatives of benzimidazoles, including this compound, can inhibit the growth of cancer cells. For instance, certain derivatives have demonstrated IC50 values lower than those of established anticancer drugs like 5-Fluorouracil, indicating their potential as effective anticancer agents .
  • Antimicrobial Properties: The compound has been evaluated for its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. Its derivatives have shown minimal inhibitory concentrations (MICs) comparable to or better than standard antibiotics .

Medical Applications

Given its biological activities, this compound is being investigated for potential therapeutic uses in treating cancer and infectious diseases. Its ability to interact with specific molecular targets, such as enzymes involved in critical biological pathways, positions it as a candidate for drug development .

Case Study 1: Anticancer Evaluation

A study assessed the anticancer activity of several benzimidazole derivatives against human colorectal carcinoma cell lines. The results indicated that specific compounds exhibited potent inhibitory effects, with some showing IC50 values significantly lower than conventional therapies .

Case Study 2: Antimicrobial Activity

Research conducted on synthesized benzimidazole derivatives demonstrated their efficacy against multiple bacterial strains. For example, one derivative exhibited MIC values ranging from 1.27 to 2.65 µM against various pathogens, showcasing its potential as an alternative antimicrobial agent .

作用机制

The mechanism of action of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole involves its interaction with specific molecular targets. The compound can bind to and inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to its antiproliferative and antimicrobial effects .

相似化合物的比较

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

  • Synthesis : Prepared via condensation of 4-(trifluoromethyl)benzaldehyde with o-phenylenediamine in benzene .
  • Key Differences :
    • The absence of a methoxy spacer reduces conformational flexibility.
    • Dihedral angle between benzimidazole and aryl ring: 30.1°, influencing crystal packing via N–H⋯N and C–H⋯F interactions .
    • Lower molecular weight (262.23 g/mol vs. ~367.3 g/mol estimated for the target compound) due to simpler substituents.
  • Bioactivity : Demonstrates antibacterial and anticancer properties, attributed to the trifluoromethyl group’s electron-withdrawing effects .

2-[2-(Trifluoromethyl)phenyl]-1H-benzimidazole

  • Structure : Trifluoromethyl group at the ortho position of the phenyl ring.
  • Molecular weight: 262.23 g/mol (identical to the para isomer but distinct in spatial orientation) .

Thiazole-Triazole-Acetamide Derivatives (e.g., Compounds 9a–9e)

  • Structure : Benzimidazole linked to thiazole-triazole-acetamide moieties with varied aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) .
  • Key Differences :
    • Additional heterocycles (thiazole, triazole) introduce hydrogen-bonding and halogen-bonding capabilities.
    • Higher molecular weights (e.g., 9c: 537.42 g/mol) due to bromine substitution, enhancing lipophilicity .
    • Docking studies suggest distinct binding modes compared to simpler benzimidazoles, as seen in interactions with enzymes like α-glucosidase .

1-{2-Phenyl-2-[4-(trifluoromethyl)benzyl-oxy]ethyl}-1H-benzimidazole

  • Structure : Ethyl linker between benzimidazole and 4-(trifluoromethyl)benzyloxy group.
  • Crystallographic data reveal torsional angles (e.g., C16–O–C9–C8: 71.2°) that influence molecular packing .

Trifluoroethoxy-Pyridine Derivatives (e.g., Lansoprazole-13C6)

  • Structure : Benzimidazole fused with pyridine and trifluoroethoxy groups.
  • Key Differences: The pyridine ring introduces basicity, while the trifluoroethoxy group enhances metabolic resistance.

Structural and Functional Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
Target Compound ~367.3 3-(Trifluoromethyl)phenyl methoxy Potential anti-inflammatory/antibacterial (inferred)
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole 262.23 4-(Trifluoromethyl)phenyl Antibacterial, anticancer
Compound 9c (Thiazole-triazole derivative) 537.42 4-Bromophenyl-thiazole-triazole α-Glucosidase inhibition
Lansoprazole-13C6 369.36 (unlabeled) Trifluoroethoxy-pyridine Proton pump inhibition

生物活性

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound features a unique substitution pattern that may enhance its pharmacological potential, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The chemical structure of 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole can be described as follows:

  • IUPAC Name : 2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
  • Molecular Formula : C21H15F3N2O
  • CAS Number : 338791-19-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit kinases or other enzymes, disrupting cellular signaling pathways.
  • Antimicrobial Activity : It has been shown to interfere with microbial enzymes, leading to reduced cell proliferation in bacteria and fungi.

Anticancer Activity

Research indicates that 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25.0 ± 4.6
A549 (Lung Cancer)30.2 ± 1.9
HeLa (Cervical Cancer)40.0 ± 5.0

These findings suggest that the compound may induce apoptosis and disrupt the cell cycle in cancer cells, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Notable findings include:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli40
S. aureus30
P. aeruginosa50

These results indicate that the compound possesses considerable antibacterial activity, comparable to standard antibiotics .

Case Studies

A study conducted on the effects of benzimidazole derivatives, including this compound, highlighted its potential in treating resistant strains of bacteria and cancer cells. The research focused on the structural activity relationship (SAR), revealing that modifications in the trifluoromethyl group significantly affected the biological activity.

Example Case Study

In a comparative study involving various benzimidazole derivatives:

  • Compound A (a related structure) showed an IC50 of 15 µM against FGFR1.
  • Compound B demonstrated enhanced activity with an IC50 of 10 µM against the same target.

This suggests that structural modifications can lead to improved efficacy against specific biological targets .

常见问题

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole?

A1. The synthesis typically involves:

  • Step 1: Condensation of o-phenylenediamine with substituted benzaldehyde derivatives under reflux conditions in ethanol or toluene, catalyzed by glacial acetic acid or polyphosphoric acid .
  • Step 2: Introduction of the 3-(trifluoromethyl)phenylmethoxy group via nucleophilic substitution, using catalysts like Pd(OAc)₂ in microwave-assisted reactions to enhance efficiency .
  • Key parameters: Reaction temperature (70–120°C), solvent selection (ethanol, DMF), and purification via column chromatography or recrystallization .
  • Validation: Confirm purity and structure using 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and elemental analysis .

Advanced Analytical Challenges

Q. Q2. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for structurally similar benzimidazole derivatives?

A2.

  • Cross-validate with high-resolution mass spectrometry (HR-MS) and X-ray crystallography to resolve ambiguities in peak assignments .
  • Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational differences .
  • Reproducibility: Ensure consistent reaction conditions (e.g., solvent polarity, temperature) to minimize batch-to-batch variability .

Biological Evaluation Methodologies

Q. Q3. What experimental designs are recommended for evaluating the antimicrobial or anticancer activity of this compound?

A3.

  • In vitro assays: Use the MTT assay for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing: Employ broth microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Controls: Include reference drugs (e.g., albendazole for antiparasitic studies) and validate results with dose-response curves .

Computational Drug Design

Q. Q4. How can molecular docking and 3D-QSAR models improve the design of benzimidazole-based α-amylase inhibitors?

A4.

  • Docking protocols: Use Glide XP or AutoDock to predict binding poses of the compound in the α-amylase active site, guided by crystallographic data (e.g., PDB ID 1B2Y) .
  • 3D-QSAR: Develop comparative molecular field analysis (CoMFA) models to correlate substituent effects (e.g., trifluoromethyl groups) with inhibitory activity .
  • Validation: Perform molecular dynamics (MD) simulations (>50 ns) to assess binding stability and ligand-protein interactions .

Structure-Activity Relationship (SAR) Insights

Q. Q5. How does the 3-(trifluoromethyl)phenylmethoxy group influence the compound’s pharmacological profile?

A5.

  • Electron-withdrawing effects: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
  • SAR trends: Substituents at the benzimidazole 1-position (e.g., aryloxy groups) modulate target selectivity (e.g., kinase vs. protease inhibition) .
  • Comparative studies: Replace the trifluoromethyl group with halogens (Cl, Br) or methyl groups to evaluate changes in potency .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting reports on the anti-inflammatory activity of benzimidazole derivatives?

A6.

  • Standardize assays: Use consistent in vivo models (e.g., carrageenan-induced paw edema in rats) and cytokine profiling (IL-6, TNF-α) to reduce variability .
  • Dose optimization: Conduct pharmacokinetic studies to correlate plasma concentrations with efficacy .
  • Mechanistic studies: Identify off-target effects (e.g., COX-2 inhibition) using siRNA knockdown or knockout models .

Advanced Characterization Techniques

Q. Q7. What advanced spectroscopic methods are critical for confirming supramolecular assembly of benzimidazole derivatives?

A7.

  • Single-crystal X-ray diffraction: Resolve molecular packing and hydrogen-bonding networks in coordination polymers or metal-organic frameworks (MOFs) .
  • Solid-state NMR: Characterize π-π stacking interactions in isolated crystals or nanowires .
  • Scanning electron microscopy (SEM): Visualize morphology (e.g., microflowers, nanowires) of supramolecular structures .

Non-Pharmacological Applications

Q. Q8. What non-therapeutic applications exist for this compound in materials science?

A8.

  • Sensors: Functionalize benzimidazole derivatives with fluorogenic groups (e.g., Schiff bases) for metal ion detection .
  • Catalysis: Use Pd-benzimidazole complexes in Heck-Mizoroki cross-coupling reactions for C–C bond formation .
  • Energy storage: Incorporate into proton-exchange membranes for fuel cells due to high thermal stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。